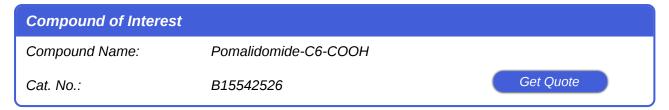


# Pomalidomide-C6-COOH as a CRBN Ligand: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pomalidomide-C6-COOH is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. By incorporating Pomalidomide-C6-COOH into heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs) that are implicated in various diseases.[1][2]

This technical guide provides a comprehensive overview of **Pomalidomide-C6-COOH**, including its mechanism of action, quantitative binding data for its parent compound, detailed experimental protocols for its use and evaluation, and key signaling pathways involved in the PROTAC-mediated degradation process.

## Core Concepts: The PROTAC Approach and the Role of Pomalidomide-C6-COOH

PROTACs are chimeric molecules composed of three key elements: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker



that connects the two.[1] **Pomalidomide-C6-COOH** functions as the E3 ligase-recruiting ligand in this paradigm.

The fundamental mechanism involves the PROTAC molecule acting as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity to form a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

**Physicochemical Properties** 

Property	- Value	Source	
Chemical Formula	C20H23N3O6	[4]	
Molecular Weight	401.41 g/mol	.41 g/mol [4]	
CAS Number	2225940-50-9	[4]	
Appearance	Powder or crystals	MedChemExpress	
Solubility	Soluble in DMSO	[4]	
Storage	-20°C (short-term), -80°C (long-term)	[4]	

# Quantitative Binding Affinity Data (for Pomalidomide)

While specific binding affinity data for **Pomalidomide-C6-COOH** is not readily available in the public domain, the binding affinity of its parent compound, pomalidomide, to CRBN provides a strong indication of its potency. The addition of the C6-COOH linker is not expected to dramatically alter the core interaction with the CRBN binding pocket.

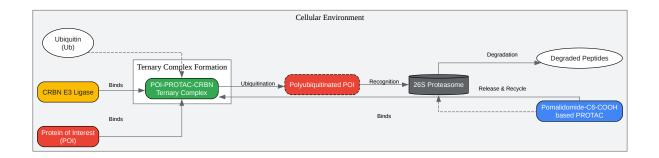


Ligand	Binding Affinity (Kd) to CRBN	Technique	Reference
Pomalidomide	~157 nM	Competitive Titration	[5]
Pomalidomide	12.5 μΜ	Isothermal Titration Calorimetry (ITC)	[6]
Pomalidomide	2.1 μM (Ki)	Fluorescence Resonance Energy Transfer (FRET)	[6]

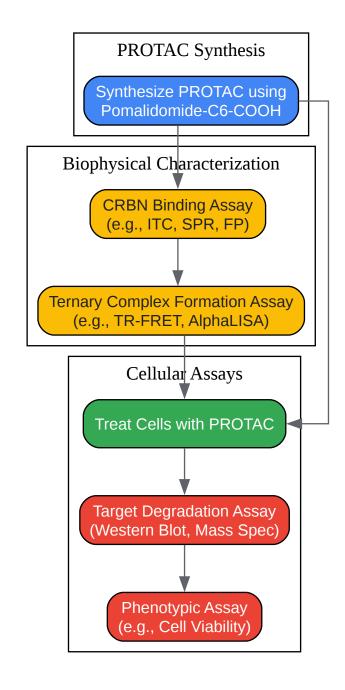
Note: Discrepancies in reported binding affinities can arise from different experimental techniques and conditions.

# Signaling and Experimental Workflow Diagrams Signaling Pathway: PROTAC-Mediated Protein Degradation









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